N-(1,3-benzodioxol-5-ylmethyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide N-(1,3-benzodioxol-5-ylmethyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14812935
InChI: InChI=1S/C25H19N3O5/c29-22(26-12-15-9-10-20-21(11-15)33-14-32-20)13-27-23-16-5-1-2-6-17(16)25(31)28(23)19-8-4-3-7-18(19)24(27)30/h1-11,23H,12-14H2,(H,26,29)
SMILES:
Molecular Formula: C25H19N3O5
Molecular Weight: 441.4 g/mol

N-(1,3-benzodioxol-5-ylmethyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide

CAS No.:

Cat. No.: VC14812935

Molecular Formula: C25H19N3O5

Molecular Weight: 441.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-ylmethyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide -

Specification

Molecular Formula C25H19N3O5
Molecular Weight 441.4 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetamide
Standard InChI InChI=1S/C25H19N3O5/c29-22(26-12-15-9-10-20-21(11-15)33-14-32-20)13-27-23-16-5-1-2-6-17(16)25(31)28(23)19-8-4-3-7-18(19)24(27)30/h1-11,23H,12-14H2,(H,26,29)
Standard InChI Key HZDYXEOLDCYSGX-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O

Introduction

N-(1,3-benzodioxol-5-ylmethyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a complex organic compound belonging to the class of substituted acetamides. It features a benzodioxole moiety linked to an isoindoloquinazoline structure, which is notable for its potential biological activities. This compound has been synthesized and characterized in various studies focusing on its pharmacological properties, particularly in medicinal chemistry .

Synthesis and Characterization

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide typically involves multi-step organic reactions. These processes often require careful control of reaction conditions, such as temperature and solvent choice (e.g., dimethylformamide or tetrahydrofuran), to ensure optimal yields. Characterization techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compounds.

Synthesis Steps

  • Starting Materials: The synthesis begins with appropriate precursors, which undergo multiple chemical transformations.

  • Reaction Conditions: Specific solvents and temperatures are used to optimize reaction yields.

  • Purification: Techniques such as column chromatography are used to purify the final product.

  • Characterization: NMR, IR, and MS are used to confirm the structure and purity of the compound.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its structural features suggest interactions with biological targets, making it a subject of interest in pharmacological research.

Biological Activities

  • Antioxidant and Anticonvulsant Activities: Related compounds have been studied for these properties using standard organic synthesis methods and molecular docking studies.

  • Pharmacological Targets: The compound may interact with various biological targets, though specific mechanisms of action are not fully elucidated.

Research Findings

Research on N-(1,3-benzodioxol-5-ylmethyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is ongoing, with studies focusing on its synthesis and potential pharmacological properties. In vitro studies would typically assess binding affinities and biological responses using assays relevant to its intended therapeutic application.

Future Directions

  • In Vitro and In Vivo Studies: Further studies are needed to fully understand its biological activities and potential therapeutic applications.

  • Structure Optimization: Molecular modifications may enhance its pharmacological properties.

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